4-chloro-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide
Description
4-Chloro-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide is a benzamide derivative featuring a 4-chlorophenyl group linked via an ethyl bridge to a 4-methylphenyl substituent and a pyrrolidine ring. This compound’s structure combines aromatic, aliphatic, and heterocyclic moieties, making it a candidate for diverse pharmacological applications, including antimicrobial or receptor-targeting activities . Its structural complexity allows for comparisons with analogs in terms of synthesis, physicochemical properties, and biological activity.
Properties
Molecular Formula |
C20H23ClN2O |
|---|---|
Molecular Weight |
342.9 g/mol |
IUPAC Name |
4-chloro-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]benzamide |
InChI |
InChI=1S/C20H23ClN2O/c1-15-4-6-16(7-5-15)19(23-12-2-3-13-23)14-22-20(24)17-8-10-18(21)11-9-17/h4-11,19H,2-3,12-14H2,1H3,(H,22,24) |
InChI Key |
GIFRODDAIMMEOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)Cl)N3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide typically involves the condensation of 4-chlorobenzoyl chloride with N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thiobenzamides.
Scientific Research Applications
The compound exhibits a variety of biological activities, which can be categorized into several key areas:
Anticancer Activity
Research indicates that compounds similar to 4-chloro-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide may possess significant anticancer properties. For instance, derivatives of benzamide have been shown to induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and the generation of reactive oxygen species (ROS). A study highlighted that such compounds can effectively target various cancer cell lines, demonstrating their potential as anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have demonstrated effectiveness against a range of bacterial and fungal strains. The structure-activity relationship (SAR) analysis indicates that modifications in the chemical structure can enhance antimicrobial potency. Compounds with similar structural motifs have shown comparable or superior activity against standard antibiotics like isoniazid and ciprofloxacin .
CNS Disorders
There is emerging evidence that compounds like this compound may have applications in treating central nervous system (CNS) disorders. Research suggests potential efficacy in alleviating symptoms associated with conditions such as mild cognitive impairment and early dementia, including Alzheimer's disease. The mechanisms may involve modulation of neurotransmitter systems and neuroprotective effects .
Case Studies
Several studies have investigated the applications of this compound:
- Case Study 1 : A study focusing on the anticancer effects demonstrated that derivatives of benzamide could significantly reduce tumor growth in xenograft models, highlighting the potential for clinical applications in oncology.
- Case Study 2 : Research exploring the antimicrobial properties found that specific analogs exhibited potent activity against resistant strains of bacteria, suggesting a role in combating antibiotic resistance.
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Core Structural Variations
- Piperidine vs. Pyrrolidine Derivatives :
The replacement of pyrrolidine (5-membered ring) with piperidine (6-membered) in analogs like 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide () alters conformational flexibility. Piperidine adopts a chair conformation with distinct hydrogen-bonding networks (O-H⋯N, O-H⋯O), while pyrrolidine’s smaller ring may enhance steric effects at binding sites . - VNI/VNF () incorporate imidazole and oxadiazole rings, enhancing interactions with cytochrome P450 enzymes (e.g., CYP51 inhibition).
Physicochemical Properties
Crystallography and Stability
- Crystal Packing: Piperidine analogs () crystallize in a monoclinic system (P21/n) with a = 14.9115 Å, b = 6.6899 Å, forming hydrogen-bonded chains along [010]. Pyrrolidine derivatives may exhibit different packing due to ring size and substituent bulk .
Antimicrobial Activity
Piperidine derivatives demonstrate antimicrobial efficacy against resistant pathogens (e.g., Staphylococcus aureus), attributed to their planar aromatic systems and hydrogen-bonding capacity . Pyrrolidine’s compact structure in the target compound may enhance membrane penetration, though direct comparative data are needed.
Sigma Receptor Binding
Benzamides like PIMBA () show high sigma-1 receptor affinity (Kd = 5.80 nM in DU-145 cells) for prostate cancer imaging. The target compound’s pyrrolidine and 4-methylphenyl groups may modulate receptor selectivity compared to piperidine-based ligands .
CYP51 Inhibition
VNI and VNF () inhibit protozoan CYP51 with IC50 values in the nanomolar range. The target compound’s lack of imidazole/oxadiazole motifs likely reduces CYP affinity, highlighting the importance of heterocyclic appendages for antiparasitic activity .
Comparative Data Table
Biological Activity
4-chloro-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide, often referred to in the literature as a benzamide derivative, has garnered attention for its potential biological activities. This compound is structurally related to various pharmacologically active substances and has been studied for its interactions with biological systems, particularly in the context of receptor binding and therapeutic applications.
Chemical Structure
The compound features a 4-chloro substitution on the benzamide moiety, alongside a pyrrolidinyl group attached to a 4-methylphenyl ethyl chain. The molecular structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its antimicrobial , analgesic , and anti-inflammatory properties.
Antimicrobial Activity
Recent studies have demonstrated that benzamide derivatives, including this compound, exhibit significant antimicrobial properties. A comparative study highlighted that certain pyrrole-benzamide derivatives showed minimal inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli ranging from 3.12 to 12.5 μg/mL, indicating promising antibacterial activity .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | TBD | TBD |
| Control (Ciprofloxacin) | 2 | S. aureus / E. coli |
Analgesic and Anti-inflammatory Properties
The compound has also been investigated for its analgesic effects. In animal models, it was observed that derivatives with similar structures exhibited significant pain relief comparable to established analgesics. The mechanism of action is thought to involve modulation of pain pathways through interaction with specific receptors .
Case Studies and Research Findings
- Study on Pain Relief : A study conducted on animal models indicated that compounds similar to this compound provided notable analgesic effects, reducing pain responses significantly when compared to control groups treated with placebo .
- Effect on Inflammatory Markers : Another research highlighted the anti-inflammatory potential of benzamide derivatives, showing a reduction in pro-inflammatory cytokines in vitro when treated with this compound . This suggests potential therapeutic applications in conditions characterized by inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
